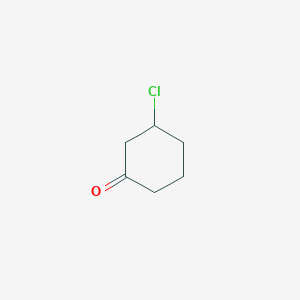

3-chlorocyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chlorocyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXBMCKDEYPAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447539 | |

| Record name | Cyclohexanone, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21299-27-4 | |

| Record name | 3-Chlorocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21299-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorocyclohexan-1-one from Cyclohexanone

This guide provides a comprehensive overview of the synthesis of 3-chlorocyclohexan-1-one, a valuable intermediate in pharmaceutical and chemical research. We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis.

Introduction: The Significance of α-Halogenated Ketones

α-Halogenated ketones, such as this compound, are highly versatile building blocks in organic synthesis. The presence of a halogen atom alpha to a carbonyl group introduces a reactive site, making these compounds susceptible to nucleophilic substitution and elimination reactions.[1][2][3] This reactivity is exploited in the construction of complex molecular architectures found in many pharmaceutical agents and other fine chemicals. This compound, in particular, serves as a precursor for various heterocyclic compounds and substituted cyclohexanone derivatives.

Core Synthesis Strategy: Acid-Catalyzed α-Chlorination

The most common and direct method for synthesizing this compound from cyclohexanone is through an acid-catalyzed α-halogenation reaction.[3][4] This approach leverages the inherent reactivity of the α-carbon adjacent to the carbonyl group.

The Underlying Mechanism: Keto-Enol Tautomerism

The process is initiated by the acid-catalyzed tautomerization of cyclohexanone from its keto form to its enol form.[4][5][6] This equilibrium, while typically favoring the keto form, is crucial for the reaction to proceed.[5] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol intermediate.[4][6] The resulting enol possesses a nucleophilic carbon-carbon double bond that readily attacks an electrophilic chlorine source.[2][4][6]

Here is a diagram illustrating the acid-catalyzed enol formation:

Caption: Acid-catalyzed keto-enol tautomerism of cyclohexanone.

The Chlorination Step

Once the enol is formed, it acts as a nucleophile and attacks the electrophilic chlorine source. Common chlorinating agents for this reaction include chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂). The enol's double bond attacks the halogen, leading to the formation of a new carbon-halogen bond at the α-position and regeneration of the acid catalyst.[4][6]

The overall reaction can be summarized as follows:

Caption: Overall synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclohexanone | 98.14 | 10.0 g | 0.102 |

| Sulfuryl Chloride | 134.97 | 13.7 g (8.1 mL) | 0.102 |

| Methanol | 32.04 | 50 mL | - |

| Sodium Bicarbonate | 84.01 | 5% aqueous solution | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 10.0 g (0.102 mol) of cyclohexanone in 50 mL of methanol.

-

Addition of Chlorinating Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add 13.7 g (8.1 mL, 0.102 mol) of sulfuryl chloride dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. The use of sulfuryl chloride is often preferred as it can lead to cleaner reactions and inhibit the formation of over-chlorinated products.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water. Neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Yield and Product Characterization

A typical yield for this reaction is in the range of 70-80%. The final product, this compound, is a colorless to pale yellow liquid.[7] Its identity and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Causality Behind Experimental Choices

-

Choice of Solvent: Methanol is a suitable solvent as it is polar enough to dissolve the starting material and reagents, and it is relatively inert under the reaction conditions.

-

Temperature Control: Maintaining a low temperature during the addition of sulfuryl chloride is crucial to control the reaction rate and prevent the formation of unwanted byproducts from side reactions.

-

Gas Trap: The reaction generates hydrogen chloride gas as a byproduct. A gas trap containing a basic solution (e.g., sodium hydroxide) is essential for safety and to prevent the release of corrosive gas into the atmosphere.

-

Aqueous Workup and Neutralization: The aqueous workup is necessary to remove any remaining acid and water-soluble impurities. Neutralization with sodium bicarbonate is a critical step to quench the reaction and prevent product degradation during extraction and purification.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process monitoring and final product analysis.

-

TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing unnecessary heating or prolonged reaction times that could lead to byproduct formation.

-

Spectroscopic Analysis: Comprehensive spectroscopic analysis of the purified product provides definitive confirmation of its chemical structure and purity, ensuring the integrity of the synthesis.

Conclusion

The synthesis of this compound from cyclohexanone via acid-catalyzed α-chlorination is a well-established and reliable method. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can efficiently produce this important synthetic intermediate. The protocol provided in this guide, coupled with rigorous in-process monitoring and final product characterization, ensures a high degree of success and reproducibility.

References

- Keto/Enol Tautomerization.

- α-Chloroketone and α-Chloroaldehyde synthesis by chlorin

- Novel alpha-chloroketone derivative and process for preparation thereof.

- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride.

- Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

- α-Chlorocarbonyl Compounds : Their Synthesis and Applic

- CHEM 330 Topics Discussed on Oct 19. [Link]

- α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Sciencemadness.org. [Link]

- Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]

- Ketone halogen

- Synthetic Access to Aromatic α-Haloketones.

- 3-Chlorocyclohexanone. PubChem. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. fiveable.me [fiveable.me]

- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-Chlorocyclohexanone | C6H9ClO | CID 10898759 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-chlorocyclohexan-1-one (CAS: 21299-27-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Chlorocyclohexan-1-one, a seemingly unassuming halogenated cyclic ketone, represents a pivotal building block in the landscape of modern organic synthesis. Its strategic placement of a ketone and a chlorine atom on a cyclohexane ring offers a versatile platform for constructing complex molecular architectures, particularly those of interest in the pharmaceutical and agrochemical industries. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations that are paramount to leveraging this reagent's full potential.

Physicochemical Properties and Structural Elucidation

This compound is a cyclic ketone with a chlorine substituent at the 3-position.[1][2][3][4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21299-27-4 | [1][2][3] |

| Molecular Formula | C₆H₉ClO | [1][2][3][4][5] |

| Molecular Weight | 132.59 g/mol | [1][2][3][4][5] |

| Boiling Point | 216.9 °C at 760 mmHg | [1] |

| Density | 1.12 g/cm³ | [1] |

| Flash Point | 88.1 °C | [1] |

| Refractive Index | 1.464 | [1] |

The structure of this compound presents a chiral center at the carbon bearing the chlorine atom, meaning it can exist as (R)- and (S)-enantiomers.[4][5] The stereochemistry of this center can be a critical consideration in asymmetric synthesis, where the ultimate biological activity of a target molecule is often dependent on its three-dimensional arrangement.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through various methods, with the chlorination of 1,3-cyclohexanedione being a common and practical approach. This method leverages the enolic character of 1,3-cyclohexanedione to facilitate the introduction of a chlorine atom.

Synthesis from 1,3-Cyclohexanedione

The conversion of 1,3-cyclohexanedione to this compound involves the reaction of the dione with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds through the enol or enolate form of the dione, which attacks the electrophilic chlorine of the reagent.

digraph "Synthesis of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Reactivity of this compound at its key functional groups.

Application in Heterocyclic Synthesis: The Friedländer Annulation

A notable application of this compound is in the synthesis of tetrahydroquinoline derivatives through a variation of the Friedländer annulation. The reaction with anilines proceeds via an initial nucleophilic substitution of the chlorine atom by the amine, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of a Tetrahydroquinoline Derivative

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

This compound

-

Aniline (or a substituted aniline)

-

A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or Dowtherm A)

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent), aniline (1.1 equivalents), and the high-boiling solvent.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired tetrahydroquinoline derivative.

Causality Behind Experimental Choices:

-

High Temperature: The intramolecular cyclization and subsequent dehydration steps require significant thermal energy to overcome the activation barriers.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the intramolecular nucleophilic attack by the amine.

Role in Drug Discovery and Agrochemical Development

While direct, named applications of this compound in FDA-approved drugs are not prominently documented in readily available literature, its structural motif is highly relevant to the synthesis of bioactive molecules. Halogenated cyclic ketones are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. For instance, the cyclohexanone core is a feature in various drug candidates, and the chloro-substituent provides a handle for further functionalization to modulate biological activity.

The synthesis of the analgesic drug Tramadol, for example, involves the reaction of a cyclohexanone derivative with an organometallic reagent, highlighting the importance of this class of compounds in constructing complex pharmaceutical agents.[6] Although not directly employing this compound, this synthesis underscores the strategic value of functionalized cyclohexanones in drug development.

Furthermore, chloro-containing molecules are prevalent in agrochemicals, particularly fungicides. The synthesis of prothioconazole, a broad-spectrum fungicide, involves a chlorinated cyclopropyl intermediate, demonstrating the utility of halogenated cyclic structures in this sector.[7] The reactivity of this compound makes it a plausible candidate for the synthesis of novel agrochemical compounds.

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons in the cyclohexane ring. The proton at C3, deshielded by the adjacent chlorine atom, would likely appear as a multiplet in the range of 4.0-4.5 ppm. The protons alpha to the carbonyl group (at C2 and C6) would also be deshielded and appear as multiplets between 2.2 and 2.8 ppm. The remaining methylene protons would resonate further upfield.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum would show six distinct signals. The carbonyl carbon (C1) would be the most downfield signal, typically in the range of 200-210 ppm. The carbon bearing the chlorine (C3) would appear around 60-70 ppm. The remaining four methylene carbons would resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹. A C-Cl stretching vibration would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Mass Spectrometry:

The mass spectrum will show a molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[8] Common fragmentation patterns would include the loss of a chlorine radical (M-35) and the loss of HCl (M-36). Alpha-cleavage adjacent to the carbonyl group is also a likely fragmentation pathway.[4][8]

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Flammable liquid and vapor.

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye damage.

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, offering multiple avenues for the construction of complex molecules. Its strategic combination of a ketone and a chloro-substituent on a cyclohexane framework provides chemists with a powerful tool for the synthesis of novel pharmaceutical and agrochemical candidates. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective and responsible use in research and development.

References

- 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate.

- 3-Chlorocyclohex-2-en-1-one | C6H7ClO | CID 568345 - PubChem.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry.

- 3-Chlorocyclohexanone | C6H9ClO | CID 10898759 - PubChem.

- trans-(1R,3R)-3-chlorocyclohexan-1-ol | C6H11ClO | CID - PubChem.

- (3S)-3-chlorocyclohexan-1-one | C6H9ClO | CID 102586366 - PubChem.

- Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.

- (PDF) Synthesis of Tramadol and Analogous - ResearchGate.

- Mass Spectrometry Fragmentation Part 1 - YouTube.

- (3S)-3-chlorocyclohexan-1-one | C6H9ClO | CID 102586366 - PubChem.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.

- C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis ... - Doc Brown's Chemistry.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- 1,3-Cyclohexanedione - Wikipedia.

- EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents.

- EP0822173A1 - A new process for the manufacture of 1,3-cyclohexanedione - Google Patents.

- CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents.

- Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery.

Sources

- 1. 3-Chlorocyclohex-2-en-1-one | C6H7ClO | CID 568345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chlorocyclohexanone | C6H9ClO | CID 10898759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-(1R,3R)-3-chlorocyclohexan-1-ol | C6H11ClO | CID 131187419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. (3S)-3-chlorocyclohexan-1-one | C6H9ClO | CID 102586366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physical Properties of 3-Chlorocyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocyclohexan-1-one is a halogenated cyclic ketone of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, possessing both a reactive carbonyl group and a carbon-halogen bond, makes it a versatile building block for the synthesis of more complex molecular architectures. Substituted cyclohexanone rings are prevalent scaffolds in a variety of biologically active compounds, and the presence of a chlorine atom in the 3-position offers a handle for further functionalization, influencing the molecule's reactivity and conformational behavior.[1] This guide provides a comprehensive overview of the physical properties of this compound, offering field-proven insights and methodologies for its characterization, intended for researchers and professionals in drug discovery and development.

Molecular Structure and Key Features

This compound consists of a six-membered cyclohexane ring with a ketone functional group at position 1 and a chlorine atom at position 3. The presence of these two functional groups dictates the molecule's physical and chemical properties. The electron-withdrawing nature of the carbonyl group and the chlorine atom influences the acidity of the neighboring protons and the reactivity of the electrophilic centers.

Physicochemical Properties

A comprehensive understanding of the physical properties of this compound is essential for its handling, purification, and application in synthetic protocols. The following table summarizes the key physicochemical data for this compound. It is important to note that while some data are experimentally determined, others are computed or estimated based on structurally related compounds due to the limited availability of experimental data for this specific isomer.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO | [2][3][4][5] |

| Molecular Weight | 132.59 g/mol | [2][3][4][5] |

| Boiling Point | 91-92 °C at 14 Torr | [4] |

| Melting Point | ~23 °C (estimated) | Based on 2-chlorocyclohexanone[6] |

| Density | ~1.161 g/mL at 25 °C (estimated) | Based on 2-chlorocyclohexanone[6] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | Based on 2-chlorocyclohexanone |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | |

| CAS Number | 21299-27-4 | [2][3][4][5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectroscopic signatures based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit complex multiplets in the aliphatic region due to the protons on the cyclohexane ring. The proton at the 3-position (CH-Cl) is expected to appear as a multiplet, with its chemical shift influenced by the electronegativity of the chlorine atom. The protons alpha to the carbonyl group (at C2 and C6) will also show distinct multiplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the cyclohexanone ring. The carbonyl carbon (C1) will have the most downfield chemical shift, typically in the range of 200-210 ppm. The carbon bearing the chlorine atom (C3) will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1715 cm⁻¹. Another key feature will be the C-Cl stretching vibration, which is expected in the fingerprint region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 132 and an M+2 peak with approximately one-third the intensity of the molecular ion peak, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage of the cyclohexanone ring.

Experimental Methodologies

Synthesis of this compound

A common method for the synthesis of α-haloketones is the direct halogenation of the corresponding ketone.[6] For this compound, a plausible synthetic route involves the chlorination of cyclohexanone.

Protocol: Chlorination of Cyclohexanone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve cyclohexanone in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent to the stirred solution of cyclohexanone at room temperature. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation.

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Applications in Drug Development

As an α-haloketone, the reactivity of this compound is significantly influenced by the presence of the carbonyl group, which enhances the electrophilicity of the α-carbon. This makes it susceptible to nucleophilic substitution reactions.

The cyclohexanone scaffold is a common motif in many pharmaceutical agents. The ability to introduce substituents at various positions on the ring is crucial for modulating the pharmacological activity of these molecules. This compound serves as a valuable intermediate in this regard, allowing for the introduction of diverse functionalities at the 3-position through nucleophilic displacement of the chloride. This can be exploited in the synthesis of novel analogs of existing drugs or in the generation of compound libraries for high-throughput screening.

Safety and Handling

This compound is expected to be a hazardous substance. Based on the safety data for 2-chlorocyclohexanone, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its physical properties, spectroscopic characteristics, a representative synthetic protocol, and its potential applications. While some experimental data for this specific isomer remain to be fully elucidated, the information presented here, based on established chemical principles and data from closely related analogs, provides a solid foundation for researchers working with this compound.

References

- PubChem. 3-Chlorocyclohexanone.

- PubChem. This compound.

- Mol-Instincts. 3-chlorocyclohexanone. [Link]

- PubChem. (3S)-3-chlorocyclohexan-1-one.

- J-GLOBAL. (S)-3-Chlorocyclohexanone. [Link]

- PubChem. 3-Chlorocyclohexan-1-ol.

- PubChem. 3-Chlorocyclohex-2-en-1-one.

- ChemSynthesis. 3-chloro-2-cyclohexen-1-one. [Link]

- PubChem. 3-Chlorocyclohexene.

- PubChem. 3-Chloro-cyclohexylamine.

- PubChem. 3-Chlorocyclohexane-1,2-dione.

- PubChem. trans-(1R,3R)-3-chlorocyclohexan-1-ol.

- PubChem. 3-Cyclohexen-1-one.

- Pol. J. Chem. Tech. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. [Link]

- ResearchGate. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. [Link]

Sources

- 1. 3-Chloro-cyclohexylamine | C6H12ClN | CID 45382158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chlorocyclohexanone | C6H9ClO | CID 10898759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-3-chlorocyclohexan-1-one | C6H9ClO | CID 102586366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-クロロシクロヘキサノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. louisville.edu [louisville.edu]

A Technical Guide to the Spectroscopic Characterization of 3-Chlorocyclohexan-1-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-chlorocyclohexan-1-one (C₆H₉ClO), a valuable intermediate in synthetic organic chemistry.[1] Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a robust interpretation of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of halogenated cyclic ketones.

Introduction: The Structural Landscape of this compound

This compound is a bifunctional molecule containing a ketone and a secondary alkyl chloride. Its chemical reactivity and use as a building block in more complex molecular architectures are dictated by the interplay of these two functional groups and the stereochemistry of the cyclohexane ring. Spectroscopic analysis is paramount for confirming its structure, assessing purity, and understanding its conformational behavior in solution.

The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, this leads to two possible chair conformers where the chlorine atom can occupy either an axial or an equatorial position. The equilibrium between these conformers is influenced by steric and electronic factors and can be probed using NMR spectroscopy.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons and the potential for conformational isomerism. The chemical shifts are influenced by the inductive effects of the carbonyl group and the chlorine atom.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Influencing Factors |

| H3 (CH-Cl) | 4.0 - 4.5 | Multiplet | Deshielded by the electronegative chlorine atom. |

| H2, H6 (CH₂ adjacent to C=O) | 2.2 - 2.8 | Multiplets | Deshielded by the anisotropic effect of the carbonyl group. |

| H4, H5 (CH₂) | 1.8 - 2.4 | Multiplets | Overlapping signals in the aliphatic region. |

Interpretation and Causality:

-

The Methine Proton (H3): The proton attached to the carbon bearing the chlorine atom (C3) is expected to be the most downfield signal in the aliphatic region (excluding any potential enol protons). Its exact chemical shift and coupling constants will be highly dependent on the axial/equatorial preference of the chlorine atom. An axial proton typically appears at a slightly higher field than an equatorial proton.

-

Protons Alpha to the Carbonyl (H2, H6): The protons on C2 and C6 are adjacent to the electron-withdrawing carbonyl group and will be deshielded, appearing as complex multiplets. The protons on C2 will also be influenced by the adjacent chlorine atom.

-

Ring Protons (H4, H5): The remaining methylene protons on C4 and C5 will produce a complex set of overlapping signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear map of the carbon framework of this compound. Six distinct signals are expected, with their chemical shifts dictated by the nature of the attached atoms and their position relative to the functional groups.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 (C=O) | > 200 | Characteristic chemical shift for a ketone carbonyl carbon. |

| C3 (CH-Cl) | 55 - 65 | Downfield shift due to the direct attachment of the electronegative chlorine atom. |

| C2, C6 (CH₂ adjacent to C=O) | 40 - 50 | Deshielded by the adjacent carbonyl group. |

| C4, C5 (CH₂) | 20 - 35 | Typical aliphatic methylene carbon signals. |

Expert Insights:

The carbonyl carbon (C1) will be the most downfield signal, typically appearing above 200 ppm. The carbon attached to the chlorine atom (C3) will be significantly deshielded compared to a standard methylene carbon in a cyclohexane ring. The carbons alpha to the carbonyl (C2 and C6) will also be shifted downfield. The remaining methylene carbons (C4 and C5) will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl and carbon-chlorine stretching vibrations.

Key IR Absorption Bands:

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Significance |

| C=O (Ketone) | ~1715 | Strong | Diagnostic for the saturated cyclic ketone. |

| C-Cl (Alkyl Halide) | 650 - 850 | Medium to Strong | Indicates the presence of a carbon-chlorine bond. |

| C-H (sp³ stretch) | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the cyclohexane ring. |

Analysis:

The most prominent feature in the IR spectrum will be the strong carbonyl stretch (C=O) around 1715 cm⁻¹. This is a characteristic value for a six-membered cyclic ketone. The position of this band can be influenced by ring strain, but for a cyclohexanone, it is expected in this region. The carbon-chlorine (C-Cl) stretch is expected in the fingerprint region, typically between 650 and 850 cm⁻¹. The presence of both of these bands is strong evidence for the this compound structure.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm the structure.

Expected Mass Spectrometric Data:

| m/z Value | Interpretation | Significance |

| 132/134 | Molecular Ion (M⁺) | Confirms the molecular weight. The M+2 peak with ~1/3 the intensity of the M⁺ peak is characteristic of a monochlorinated compound due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

| 97 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 96 | [M - HCl]⁺ | Elimination of hydrogen chloride. |

| Various smaller fragments | Complex fragmentation of the cyclohexane ring. |

Fragmentation Logic:

Upon electron ionization, this compound will form a molecular ion. A key diagnostic feature will be the isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 132 (for the ³⁵Cl isotope) and an M+2 peak at m/z 134 (for the ³⁷Cl isotope) with a relative intensity of approximately 3:1. This isotopic signature is definitive for the presence of a single chlorine atom.

Common fragmentation pathways for cyclic ketones and alkyl halides include the loss of the halogen as a radical ([M - Cl]⁺) and the elimination of hydrogen halide ([M - HCl]⁺). Further fragmentation of the cyclohexane ring will lead to a series of smaller charged fragments.

Integrated Spectroscopic Analysis Workflow

A self-validating approach to the structural confirmation of this compound involves the integration of data from all four spectroscopic techniques.

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

a) Sample Preparation:

-

Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation.

-

For NMR analysis, dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

For IR analysis, a neat liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

For GC-MS analysis, prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

b) Instrumentation and Data Acquisition:

-

NMR:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to obtain a spectrum with single lines for each carbon.

-

-

IR:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan before running the sample.

-

-

MS:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Use a suitable GC column (e.g., a non-polar column like DB-5) and temperature program to ensure good separation.

-

Set the mass spectrometer to scan over a mass range of m/z 40-200.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The provided interpretations, based on fundamental principles and data from analogous compounds, serve as a valuable reference for scientists in the field.

References

- PubChem. 3-Chlorocyclohexanone.

Sources

A Technical Guide to the Stereoisomers of 3-Chlorocyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism plays a critical role in the fields of chemical synthesis and pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity and physical properties. This guide provides an in-depth technical examination of the stereoisomers of 3-chlorocyclohexan-1-one, a substituted cyclohexanone derivative. We will explore the structural basis of its chirality, outline protocols for its synthesis and stereoselective separation, and detail methods for its characterization. This document is intended to serve as a comprehensive resource for professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction to Stereoisomerism in this compound

This compound is a cyclic ketone featuring a chlorine atom at the C-3 position. The presence of this substituent introduces a stereocenter, giving rise to chirality in the molecule. Understanding the stereochemical nature of this compound is fundamental for its application as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where enantiomeric purity is often a regulatory and efficacy requirement.[1]

Identifying the Chiral Center

The core of this molecule's stereochemistry lies in the carbon atom at the C-3 position. This carbon is bonded to four different groups: a hydrogen atom, a chlorine atom, the C-2 methylene group, and the C-4 methylene group which are part of the distinct chemical environment of the cyclohexanone ring. This asymmetry at C-3 means the molecule is chiral and can exist as a pair of non-superimposable mirror images.[2][3][4]

Enantiomers of this compound

Due to the single chiral center, this compound exists as a pair of enantiomers:

-

(R)-3-chlorocyclohexan-1-one

-

(S)-3-chlorocyclohexan-1-one [3]

These enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as enzymes and receptors. A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.

Synthesis and Stereoselective Separation

The practical application of a single enantiomer of this compound necessitates either its direct enantioselective synthesis or the separation (resolution) of a racemic mixture.

Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the chlorination of cyclohexanone or a related precursor. While specific synthesis routes for this compound are documented, a general approach often involves the reaction of an enol or enolate of cyclohexanone with a chlorinating agent.[2] A related compound, chlorocyclohexane, can be synthesized from cyclohexanol using hydrochloric acid, a method that highlights the substitution reactions possible on the cyclohexane ring.[5][6]

Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers from a racemic mixture is a critical step for obtaining chirally pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[1][7] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[8]

This protocol is a generalized methodology based on common practices for separating chiral ketones and can be optimized for this compound.[8][9][10]

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Chiral Column: A polysaccharide-based column, such as Chiralpak® AD-H or Chiralcel® OD-H, is a suitable starting point due to their broad applicability for separating a variety of chiral compounds.[8][9]

-

-

Mobile Phase Preparation:

-

Analysis Conditions:

-

Flow Rate: Set to a typical rate of 0.5 - 1.0 mL/min.[9]

-

Column Temperature: Maintain a constant temperature, e.g., 25 °C, using the column oven to ensure reproducible results.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the ketone chromophore absorbs (typically around 210-220 nm).

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the racemic this compound solution dissolved in the mobile phase.

-

-

Data Analysis and Optimization:

-

Two distinct peaks corresponding to the (R) and (S) enantiomers should be observed.

-

The resolution between the peaks can be improved by adjusting the mobile phase composition (i.e., changing the percentage of the alcohol modifier) or by screening different chiral stationary phases.[10]

-

Spectroscopic Characterization

Once separated, the individual enantiomers and the racemic mixture must be characterized to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure. While the ¹H and ¹³C NMR spectra of the two enantiomers are identical in an achiral solvent, they provide confirmation of the overall structure of this compound.

-

¹H NMR: The proton NMR spectrum of a substituted cyclohexane can be complex due to overlapping signals and spin-spin splitting.[11] Protons on carbons adjacent to the carbonyl group (C-2 and C-6) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to other methylene protons.[12] The proton at the chiral center (C-3) will also have a characteristic chemical shift influenced by the adjacent chlorine atom.

-

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) will have a characteristic chemical shift in the range of 190-220 ppm.[12][13] The carbon attached to the chlorine (C-3) will also be readily identifiable. The chemical shifts of substituted cyclohexanes are well-documented and can be used for signal assignment.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent peak in the IR spectrum of this compound will be the strong absorption from the carbonyl (C=O) stretch, typically found in the region of 1700-1725 cm⁻¹ for a saturated cyclic ketone.[12] The C-Cl stretch will appear in the fingerprint region, typically between 600-800 cm⁻¹.

Visualization of Key Concepts and Workflows

Diagrams created using Graphviz are provided below to illustrate the relationships between the stereoisomers and the general workflow for their analysis.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Caption: General experimental workflow from synthesis to characterization.

Conclusion

The stereochemistry of this compound, defined by a single chiral center at the C-3 position, results in a pair of (R) and (S) enantiomers. For applications in stereoselective synthesis and drug development, the ability to separate and characterize these enantiomers is paramount. Chiral HPLC provides a robust and reliable method for their resolution, while standard spectroscopic techniques such as NMR and IR are essential for structural verification. This guide has provided a foundational overview and practical protocols to aid researchers in their work with this important chiral building block.

References

- Benchchem. A Researcher's Guide to Chiral HPLC Analysis of Diacetone-D-Glucose Reaction Products.

- ChemicalBook. 3-CHLOROCYCLOHEXENE synthesis.

- PubMed. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases.

- Phenomenex. Chiral HPLC Separations.

- ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.

- PubChem. trans-(1R,3R)-3-chlorocyclohexan-1-ol.

- Mol-Instincts. 3-chlorocyclohexanone 21299-27-4 wiki.

- PubChem. (3S)-3-chlorocyclohexan-1-one.

- ChemicalBook. Cyclohexanone(108-94-1) 13C NMR spectrum.

- Journal of the American Chemical Society. Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy.

- PubChem. 3-Chlorocyclohexanone.

- ResearchGate. Chromatograms depicting bioconversion of pro chiral ketones. HPLC...

- Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes.

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone.

- YouTube. Example: All 3-Chlorocyclohexanol Stereoisomers.

- PubChem. 3-Chlorocyclohexan-1-ol.

- Google Patents. RU2187490C2 - Method of synthesis of chlorocyclohexane.

- PubChem. 3-Chlorocyclohex-2-en-1-one.

- PubChem. 3-Chlorocyclohexane-1,2-dione.

- ChemRxiv. Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents.

- PubChem. 3-Chlorocyclohex-3-en-1-one.

- Scribd. Chlorocyclohexane SN1 Synthesis Guide.

- PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid.

- MDPI. Synthesis of Chiral Helic[9]triptycene[8]arenes and Their Enantioselective Recognition towards Chiral Guests Containing Aminoindan Groups.

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (3S)-3-chlorocyclohexan-1-one | C6H9ClO | CID 102586366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chlorocyclohexanone | C6H9ClO | CID 10898759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of (S)-3-chlorocyclohexan-1-one

Introduction

(S)-3-chlorocyclohexan-1-one is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereodefined structure, featuring a chlorine atom at a stereogenic center, makes it a valuable synthon for the preparation of complex molecular architectures with specific biological activities. The precise spatial arrangement of the chloro substituent is often crucial for target engagement and pharmacological efficacy. This guide provides a comprehensive overview of robust and scientifically validated strategies for the enantioselective synthesis of (S)-3-chlorocyclohexan-1-one, tailored for researchers and professionals in the field of organic synthesis and drug discovery.

Two principal and divergent strategies will be delineated, each with its own set of advantages and experimental considerations. The first approach leverages the power of asymmetric organocatalysis to establish the key stereocenter, followed by functional group manipulations. The second strategy employs a chemoenzymatic approach, utilizing the high selectivity of lipases for the kinetic resolution of a racemic precursor. For each strategy, the underlying chemical principles, detailed experimental protocols, and expected outcomes will be presented.

Strategic Considerations for Asymmetric Synthesis

The synthesis of a chiral molecule like (S)-3-chlorocyclohexan-1-one necessitates a strategic approach to control the stereochemistry at the C3 position. The choice of strategy often depends on factors such as the availability of starting materials, desired scale of the synthesis, and the required level of enantiopurity.

Strategy A: Asymmetric Organocatalytic Michael Addition and Subsequent Chlorination

This strategy hinges on the creation of the C3 stereocenter through an organocatalyzed asymmetric Michael addition to a prochiral cyclohexenone substrate. This approach is attractive due to the operational simplicity and the ready availability of chiral organocatalysts.

Conceptual Workflow

The overall transformation can be visualized as a three-step sequence:

Caption: Strategy A: Asymmetric Michael Addition Pathway.

Step 1: Organocatalytic Asymmetric Michael Addition of Malonate to Cyclohexenone

The cornerstone of this strategy is the enantioselective addition of a soft nucleophile, such as a dialkyl malonate, to cyclohexenone. Chiral amine catalysts, particularly those derived from proline or cinchona alkaloids, have proven highly effective in this transformation.[1][2] The catalyst forms a transient iminium ion with cyclohexenone, which then undergoes a highly face-selective attack by the malonate nucleophile.

Experimental Protocol:

-

To a stirred solution of cyclohexenone (1.0 eq.) and diethyl malonate (1.5 eq.) in a suitable solvent (e.g., methanol or dichloromethane, 0.1 M) at room temperature, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative, 10 mol%).[1]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct, diethyl 2-((S)-3-oxocyclohexyl)malonate.

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | Up to 87% | [1] |

| Yield | Excellent | [1] |

Step 2: Hydrolysis and Decarboxylation

The resulting Michael adduct is then subjected to hydrolysis and decarboxylation to yield (S)-3-carboxymethyl-cyclohexan-1-one. This is a standard transformation, often achieved by heating with an aqueous acid or base.

Experimental Protocol:

-

Dissolve the purified Michael adduct from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with aqueous HCl (e.g., 2 M) until the pH is acidic.

-

Heat the acidified mixture to induce decarboxylation.

-

After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Decarboxylative Chlorination

The final step involves the conversion of the carboxylic acid to the desired chloride. A reliable method for this transformation is a modified Hunsdiecker reaction or a Barton decarboxylative chlorination.

Experimental Protocol (Illustrative - Barton Modification):

-

To a solution of the carboxylic acid from Step 2 in a suitable solvent (e.g., tetrachloromethane) under an inert atmosphere, add N-hydroxypyridine-2-thione and a chlorinating agent such as sulfuryl chloride.

-

Irradiate the reaction mixture with a tungsten lamp while maintaining a gentle reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield (S)-3-chlorocyclohexan-1-one.

Strategy B: Chemoenzymatic Synthesis via Kinetic Resolution

This strategy relies on the enzymatic kinetic resolution of a racemic precursor, followed by a stereospecific chemical transformation to install the chlorine atom. Lipases are particularly well-suited for resolving racemic alcohols with high enantioselectivity.[3][4]

Conceptual Workflow

The synthesis proceeds through the following key steps:

Caption: Strategy B: Chemoenzymatic Pathway.

Step 1: Synthesis of rac-3-Hydroxycyclohexan-1-one

The racemic precursor can be readily prepared by the reduction of 1,3-cyclohexanedione.

Experimental Protocol:

-

To a solution of 1,3-cyclohexanedione (1.0 eq.) in methanol at 0 °C, add sodium borohydride (0.25 eq.) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Concentrate the mixture under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers and concentrate to give crude rac-3-hydroxycyclohexan-1-one, which can often be used in the next step without further purification.

Step 2: Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of rac-3-hydroxycyclohexan-1-one is the key enantioselective step. Lipases, such as Porcine Pancreatic Lipase (PPL) or Pseudomonas cepacia Lipase (PCL), can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product.[3][4]

Experimental Protocol:

-

To a solution of rac-3-hydroxycyclohexan-1-one (1.0 eq.) in an anhydrous organic solvent (e.g., diisopropyl ether), add an acyl donor such as vinyl acetate (2.0 eq.).[3]

-

Add the chosen lipase (e.g., Porcine Pancreatic Lipase, 50-100% by weight of the substrate).[3]

-

Stir the suspension at room temperature and monitor the reaction progress by GC or chiral HPLC to approximately 50% conversion.

-

Filter off the enzyme and wash it with the reaction solvent.

-

Concentrate the filtrate to obtain a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

| Lipase | Acyl Donor | Product | Yield (%) | e.e. (%) | Reference |

| PPL-II | Vinyl acetate | (R)-3-(acetoxymethyl)cyclohexanone | 25 | 91 | [3] |

| PCL | Vinyl acetate | (R)-acetate | 39 | 75 | [4] |

Step 3: Separation and Hydrolysis

The acylated and unreacted enantiomers are separated by column chromatography. The acylated (S)-enantiomer is then hydrolyzed back to the alcohol.

Experimental Protocol:

-

Separate the mixture from Step 2 by flash column chromatography (hexane/ethyl acetate gradient) to isolate the (S)-acetate and the (R)-alcohol.

-

Dissolve the (S)-acetate in a mixture of methanol and aqueous potassium carbonate.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture, remove the methanol, and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers and concentrate to afford enantiopure (S)-3-hydroxycyclohexan-1-one.

Step 4: Stereospecific Chlorination via Mitsunobu Reaction

The final step is the conversion of (S)-3-hydroxycyclohexan-1-one to (S)-3-chlorocyclohexan-1-one with inversion of configuration. The Mitsunobu reaction is an excellent choice for this transformation as it proceeds via an S_N2 mechanism, ensuring the desired stereochemical outcome.[5][6][7]

Experimental Protocol:

-

To a solution of (S)-3-hydroxycyclohexan-1-one (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a source of chloride, such as zinc chloride (1.5 eq.).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.[8]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

-

Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts, yielding (S)-3-chlorocyclohexan-1-one.

Characterization of (S)-3-chlorocyclohexan-1-one

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton spectrum is expected to show a multiplet for the proton at the chlorine-bearing carbon (C3-H) in the range of δ 4.0-4.5 ppm. The adjacent methylene protons will appear as complex multiplets.

-

¹³C NMR: The carbon spectrum should display a peak for the carbonyl carbon around δ 205-210 ppm. The carbon bearing the chlorine atom (C3) is expected to resonate in the range of δ 50-60 ppm.

-

IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group should be observed around 1715 cm⁻¹.

-

Chiral HPLC/GC: The enantiomeric purity of the final product should be determined by analysis on a suitable chiral stationary phase.

Conclusion

This guide has outlined two distinct and effective strategies for the enantioselective synthesis of (S)-3-chlorocyclohexan-1-one. The choice between the asymmetric organocatalytic approach and the chemoenzymatic strategy will depend on the specific requirements of the research program. Both routes provide access to this valuable chiral building block in high enantiopurity. The provided protocols are based on established and reliable methodologies, offering a solid foundation for the successful synthesis of the target molecule. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcomes on a specific scale.

References

- Posner, G. H., & Lu, S. B. (1985). Asymmetric syntheses of 3-substituted-cyclohexanone derivatives by stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. Journal of the American Chemical Society, 107(24), 7187–7191.

- Ito, H., Miki, Y., Tatebe, C., & Taguchi, T. (2011). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Letters in Organic Chemistry, 8(6), 414-417.

- Kara, A., & Kroutil, W. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. The Journal of Organic Chemistry, 89(9), 6146–6151.

- Kumar, P., & Gupta, P. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, 13(23), 6526–6530.

- Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps.

- Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis.

- Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal.

- Lee, S., & Sung, D. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.

- Kara, A., & Kroutil, W. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Publications.

- Mitsunobu Reaction. (2019). Organic Chemistry Portal.

- Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1188–1197.

- Connon, S. J., & Guerin, D. J. (2017). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2017(1), 114-121.

- The Chemist's Cookbook. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube.

- Forró, E., & Fülöp, F. (2018). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 23(10), 2653.

- Kaabel, S., & Järving, I. (2012). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Beilstein Journal of Organic Chemistry, 8, 1452–1457.

- Wang, W. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 1(5), 709-715.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 4(77), 41041-41048.

- Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the mentioned compound. CH3COCH2CH2Cl. Study.com.

- Ito, H., Miki, Y., Tatebe, C., & Taguchi, T. (2010). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Synlett, 2010(15), 2293-2296.

- PubChem. (n.d.). 3-Chlorocyclohexanone. National Center for Biotechnology Information.

- PubChem. (n.d.). (3S)-3-chlorocyclohexan-1-one. National Center for Biotechnology Information.

- Gatti, F. G., & et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(2), 435.

- Scilit. (n.d.). Stereoselective Synthesis of Cyclohexanones via Phase Transfer Catalyzed Double Addition of Nucleophiles to Divinyl Ketones. Scilit.

- PubChem. (n.d.). 2-Chlorocyclohexanone. National Center for Biotechnology Information.

Sources

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 2. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Electrophilic Chlorination of Cyclohexanone: Synthesis of 3-Chlorocyclohexan-1-one

This guide provides a comprehensive overview of the electrophilic chlorination of cyclohexanone, with a specific focus on the synthesis of 3-chlorocyclohexan-1-one. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this chemical transformation. The content herein is structured to deliver not just procedural steps, but also the underlying mechanistic principles and critical insights for successful and reproducible execution.

Strategic Importance of α-Halogenated Ketones: The Case of this compound

α-Halogenated ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of molecular architectures. Their utility stems from the strategic placement of two reactive functional groups: the electrophilic carbonyl carbon and the carbon bearing a halogen, which is susceptible to nucleophilic substitution. This dual reactivity allows for a diverse range of subsequent transformations.

This compound, the subject of this guide, is a valuable building block in the synthesis of various pharmaceuticals and complex organic molecules. Its structural features enable the introduction of functionalities at both the C1 and C3 positions, facilitating the construction of intricate cyclic systems.

The Heart of the Matter: Mechanistic Insights into Electrophilic Chlorination

The electrophilic chlorination of a ketone proceeds via its enol or enolate tautomer. The choice of acidic or basic conditions dictates which of these nucleophilic intermediates is predominantly involved, and critically, influences the regioselectivity of the halogenation.

Acid-Catalyzed α-Chlorination: A Step-by-Step Dissection

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons.[1][2][3] A weak base (such as water or the conjugate base of the acid catalyst) then removes an α-proton to form a neutral enol intermediate.[2][3] This enol, with its electron-rich double bond, acts as a nucleophile and attacks an electrophilic chlorine source, such as molecular chlorine (Cl₂). Subsequent deprotonation of the resulting oxonium ion yields the α-chlorinated ketone and regenerates the acid catalyst.[2][3]

A key characteristic of the acid-catalyzed halogenation of ketones is that the rate-determining step is the formation of the enol.[3] This means that the reaction rate is independent of the concentration and identity of the halogen.

dot graph "Acid_Catalyzed_Chlorination_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Cyclohexanone [label="Cyclohexanone", fillcolor="#F1F3F4"]; ProtonatedKetone [label="Protonated Cyclohexanone\n(Resonance Stabilized)", fillcolor="#F1F3F4"]; Enol [label="Enol Intermediate", fillcolor="#F1F3F4"]; ChloroniumIon [label="Oxonium Ion Intermediate", fillcolor="#F1F3F4"]; AlphaChloroKetone [label="α-Chlorocyclohexanone", fillcolor="#F1F3F4"]; H3O_plus [label="H₃O⁺", shape=plaintext]; H2O [label="H₂O", shape=plaintext]; Cl2 [label="Cl₂", shape=plaintext]; Cl_minus [label="Cl⁻", shape=plaintext]; H3O_plus2 [label="H₃O⁺", shape=plaintext];

// Edges Cyclohexanone -> ProtonatedKetone [label="+ H₃O⁺"]; ProtonatedKetone -> Cyclohexanone [label="- H₃O⁺"]; ProtonatedKetone -> Enol [label="- H₃O⁺\n+ H₂O"]; Enol -> ChloroniumIon [label="+ Cl₂"]; ChloroniumIon -> AlphaChloroKetone [label="- H⁺"]; } Caption: Acid-catalyzed α-chlorination of cyclohexanone.

Regioselectivity: The Decisive Factor

For unsymmetrical ketones, the question of which α-carbon is halogenated becomes paramount. In the case of cyclohexanone, the two α-positions (C2 and C6) are equivalent. However, for substituted cyclohexanones, the regioselectivity is governed by the stability of the enol intermediate. Under acidic conditions, the thermodynamically more stable, more substituted enol is preferentially formed, leading to halogenation at the more substituted α-carbon.

The synthesis of this compound from cyclohexanone itself is not a direct α-chlorination. Instead, it involves the chlorination of an enamine or a related derivative, or other indirect methods. Direct α-chlorination of cyclohexanone will yield 2-chlorocyclohexan-1-one.[4][5] This guide will focus on a validated method for the synthesis of 2-chlorocyclohexan-1-one as a primary example of electrophilic chlorination, and then briefly discuss strategies to obtain the 3-chloro isomer.

Laboratory Synthesis of 2-Chlorocyclohexan-1-one: A Validated Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-chlorocyclohexan-1-one, a common outcome of the direct electrophilic chlorination of cyclohexanone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cyclohexanone | Reagent | Standard Chemical Supplier | Ensure it is free of significant impurities. |

| Chlorine gas (Cl₂) | High Purity | Gas Supplier | Handle with extreme caution in a well-ventilated fume hood. |

| Water | Deionized | In-house | |

| Diethyl ether | Anhydrous | Standard Chemical Supplier | For extraction. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Standard Chemical Supplier | For drying. |

| Sodium chloride (NaCl) | Saturated solution | In-house | For washing. |

Experimental Procedure

The following procedure is adapted from a well-established method for the synthesis of 2-chlorocyclohexanone.[4]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet tube connected to a trap, place 294 g (3.0 moles) of cyclohexanone and 900 mL of water.[4]

-

Cooling and Inerting: Cool the flask in an ice bath and start the stirrer.

-

Chlorination: Introduce 215 g (3.03 moles) of chlorine gas through the gas inlet tube at a rate that allows for its absorption by the reaction mixture. This process should take approximately 45-60 minutes.[4]

-

Work-up: After the addition of chlorine is complete, transfer the reaction mixture to a separatory funnel. Separate the lower, denser layer containing the product.

-

Extraction: Extract the aqueous layer with three 150 mL portions of diethyl ether.[4]

-

Washing: Combine the organic layers and wash them sequentially with 150 mL of water and 200 mL of saturated sodium chloride solution.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 90-91 °C at 14-15 mmHg.[4]

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start: Cyclohexanone\nand Water"]; Reaction [label="Chlorination with Cl₂ gas\nin an ice bath"]; Workup [label="Work-up:\nSeparation of layers"]; Extraction [label="Extraction with\nDiethyl Ether"]; Washing [label="Washing with H₂O\nand Brine"]; Drying [label="Drying over Na₂SO₄"]; Concentration [label="Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Vacuum Distillation"]; Product [label="Pure 2-Chlorocyclohexan-1-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; } Caption: Workflow for the synthesis of 2-chlorocyclohexan-1-one.

Towards this compound: Alternative Synthetic Strategies

As direct α-chlorination of cyclohexanone yields the 2-chloro isomer, alternative strategies are required to synthesize this compound. These methods often involve multi-step sequences. One plausible, though less direct, route could involve the reduction of 3-chlorophenol to 3-chlorocyclohexanol, followed by oxidation to the desired ketone.

Characterization of the Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₉ClO[6] |

| Molecular Weight | 132.59 g/mol [6] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 90-91 °C at 14-15 mmHg (for 2-chloro isomer)[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the carbon bearing the chlorine atom will appear as a characteristic multiplet. The chemical shifts and coupling patterns of the other ring protons will provide further structural information.

-

¹³C NMR: The carbonyl carbon will exhibit a resonance in the downfield region (typically >200 ppm). The carbon attached to the chlorine will also have a distinct chemical shift.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.